2-(2-Bromo-6-chlorophenyl)acetic acid

Description

BenchChem offers high-quality 2-(2-Bromo-6-chlorophenyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Bromo-6-chlorophenyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

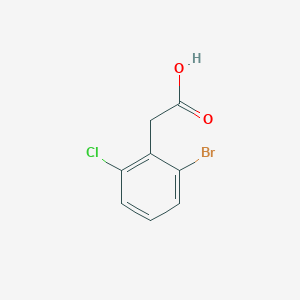

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromo-6-chlorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTPDPINDCZGYEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401337850 | |

| Record name | (2-Bromo-6-chlorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401337850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37777-77-8 | |

| Record name | (2-Bromo-6-chlorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401337850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-bromo-6-chlorophenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(2-Bromo-6-chlorophenyl)acetic Acid (CAS 37777-77-8): Structural Dynamics, Synthesis, and Applications in Targeted Drug Discovery

Executive Summary

In the realm of rational drug design, sterically encumbered building blocks are critical for locking active pharmaceutical ingredients (APIs) into specific, target-binding conformations. 2-(2-Bromo-6-chlorophenyl)acetic acid is a highly specialized, di-ortho-substituted phenylacetic acid derivative. Its unique substitution pattern—featuring both a bromine and a chlorine atom adjacent to the acetic acid moiety—imparts immense steric hindrance, forcing the molecule into an orthogonal dihedral conformation. This whitepaper provides an in-depth technical analysis of its chemical properties, structural significance, synthetic methodologies, and applications in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.

Chemical Identity & Physicochemical Profile

Understanding the baseline quantitative properties of 2-(2-Bromo-6-chlorophenyl)acetic acid is essential for analytical tracking and stoichiometric calculations during complex multi-step syntheses. Commercially available forms typically maintain a high purity threshold for sensitive catalytic workflows[1],[2].

Table 1: Quantitative Physicochemical Properties

| Property | Value |

| CAS Number | 37777-77-8 |

| Molecular Formula | C₈H₆BrClO₂ |

| Molecular Weight | 249.49 g/mol |

| SMILES | O=C(CC1=C(Br)C=CC=C1Cl)O |

| InChI Key | KTPDPINDCZGYEC-UHFFFAOYSA-N |

| Standard Purity | ≥98% |

| Storage Conditions | Room temperature, sealed in a dry environment |

Structural Dynamics: The "Di-Ortho" Steric Effect

The pharmacological value of 2-(2-Bromo-6-chlorophenyl)acetic acid lies in its 3D geometry. In mono-substituted or unsubstituted phenylacetic acids, the acetic acid side chain can freely rotate, adopting multiple coplanar or near-coplanar conformations. However, the introduction of bulky halogens (Br and Cl) at the 2- and 6-positions creates a severe steric clash.

This di-ortho substitution forces the out-of-plane rotation of the acetic acid group, resulting in an orthogonal dihedral angle relative to the aromatic ring[3],[4]. This rigid, non-planar conformation is a hallmark of highly potent NSAIDs like diclofenac and lumiracoxib, as it perfectly mimics the transition state required to bind deep within the hydrophobic channels of cyclooxygenase (COX) enzymes or the hub domains of kinases like CaMKIIα[5],[3].

Fig 1. Conformational dynamics driven by di-ortho steric hindrance.

Synthetic Methodologies: Overcoming Steric Hindrance

Synthesizing 2,6-disubstituted phenylacetic acids presents a significant chemical challenge. Standard modern techniques, such as the palladium-catalyzed cross-coupling of aryl boronic acids with ethyl bromoacetate, often fail or yield poor results when applied to 2,6-disubstituted substrates. The transition state of the oxidative addition/reductive elimination cycle becomes too sterically congested by the flanking halogens[6]. Consequently, classical homologation techniques remain the gold standard.

Protocol 1: Synthesis via Nitrile Hydrolysis

Causality & Rationale: By utilizing the hydrolysis of 2-(2-bromo-6-chlorophenyl)acetonitrile, chemists bypass the sterically hindered transition states of transition-metal catalysis[6]. The linear geometry of the nitrile group allows for unencumbered hydration and subsequent hydrolysis.

-

Precursor Preparation: Dissolve 2-(2-bromo-6-chlorophenyl)acetonitrile (1.0 eq) in a 1:1 mixture of glacial acetic acid and concentrated hydrochloric acid (12M).

-

Reflux: Heat the reaction mixture to a gentle reflux (approx. 110°C) under an inert argon atmosphere for 12–16 hours. The highly acidic environment drives the sequential hydrolysis of the nitrile to a primary amide, and ultimately to the carboxylic acid.

-

Precipitation: Remove the heat source and cool the mixture to 0°C using an ice-water bath. Add cold distilled water dropwise to induce the precipitation of the crude 2-(2-bromo-6-chlorophenyl)acetic acid.

-

Filtration & Washing: Isolate the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake extensively with cold water to remove residual inorganic acids and water-soluble impurities.

-

Recrystallization: Recrystallize the crude product from a binary mixture of ethanol and water. Dry under vacuum to yield pure white crystals (Purity ≥98%)[1],[2].

Reactivity & Downstream Applications in Drug Discovery

2-(2-Bromo-6-chlorophenyl)acetic acid serves as a highly programmable electrophile in cross-coupling reactions. The molecule contains two distinct halogens, which allows for precise regiocontrol during functionalization.

Regioselective Cross-Coupling

Because the Carbon-Bromine (C-Br) bond has a significantly lower bond dissociation energy than the Carbon-Chlorine (C-Cl) bond, palladium(0) catalysts will selectively undergo oxidative addition at the bromine site. This allows researchers to couple complex arylamines to the ring without disturbing the chlorine atom, a critical step in synthesizing diclofenac-like diphenylamine analogs and novel 15-LOX inhibitors[3],[7].

Fig 2. Regioselective Buchwald-Hartwig cross-coupling workflow.

Protocol 2: Regioselective Buchwald-Hartwig Amination

Causality & Rationale: Exploiting the differential reactivity of Br vs. Cl ensures mono-amination, preventing the formation of complex, inseparable di-aminated byproducts.

-

Reagent Assembly: In an oven-dried Schlenk flask, combine 2-(2-bromo-6-chlorophenyl)acetic acid (1.0 eq), the target arylamine (1.2 eq), Pd(OAc)₂ (5 mol%), Xantphos ligand (10 mol%), and Cs₂CO₃ (2.5 eq).

-

Solvent Addition: Evacuate and backfill the flask with argon three times to ensure strict oxygen exclusion. Add anhydrous, degassed 1,4-dioxane via syringe.

-

Catalytic Cycle: Heat the mixture to 90°C with vigorous stirring for 8 hours. The bulky Xantphos ligand promotes reductive elimination while preventing catalyst deactivation.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with 1M HCl to neutralize the inorganic base and protonate the product. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude residue via flash column chromatography (silica gel, utilizing a hexane/ethyl acetate gradient) to isolate the target 2-arylamino-6-chlorophenylacetic acid derivative.

Analytical Characterization Standards

To validate the integrity of 2-(2-Bromo-6-chlorophenyl)acetic acid and its downstream derivatives, rigorous analytical characterization is required:

-

¹H NMR (400 MHz, CDCl₃): The methylene protons (CH₂) of the acetic acid group typically appear as a sharp singlet around 3.8–4.0 ppm. The aromatic protons will present as a tightly coupled multiplet (due to the ABC spin system of the 1,2,3-trisubstituted ring) between 7.1 and 7.6 ppm.

-

¹³C NMR (100 MHz, CDCl₃): The carbonyl carbon of the carboxylic acid will resonate far downfield near 175 ppm. The highly shielded/deshielded nature of the halogen-bearing carbons (C-Br and C-Cl) will be distinct, with the C-Br carbon typically appearing further upfield than the C-Cl carbon due to the heavy atom effect.

-

Mass Spectrometry (ESI-MS): The molecular ion peak will display a characteristic isotopic pattern due to the presence of both Bromine (⁷⁹Br/⁸¹Br approx. 1:1) and Chlorine (³⁵Cl/³⁷Cl approx. 3:1), resulting in a distinct M, M+2, and M+4 cluster centered around m/z 248/250/252 in negative ion mode [M-H]⁻.

References

-

Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific γ-hydroxybutyric acid sites in rat brain Source: researchgate.net URL:[Link]

-

Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties Source: nih.gov URL:[Link]

- Method for manufacturing aryl and heteroaryl acetic acid derivatives (EP3369723B1)

-

Identification of novel diclofenac acid and naproxen bearing hydrazones as 15-LOX inhibitors Source: arabjchem.org URL:[Link]

Sources

- 1. 2-(2-Bromo-6-chlorophenyl)acetic acid | CymitQuimica [cymitquimica.com]

- 2. chemscene.com [chemscene.com]

- 3. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. EP3369723B1 - Method for manufacturing aryl and heteroaryl acetic acid derivatives - Google Patents [patents.google.com]

- 7. Identification of novel diclofenac acid and naproxen bearing hydrazones as 15-LOX inhibitors: Design, synthesis, <i>in vitro</i> evaluation, cytotoxicity, and <i>in silico</i> studies - Arabian Journal of Chemistry [arabjchem.org]

An In-depth Technical Guide to the Molecular Structure of 2-(2-Bromo-6-chlorophenyl)acetic acid

This guide provides a comprehensive technical overview of the methodologies for the elucidation of the molecular structure of 2-(2-Bromo-6-chlorophenyl)acetic acid. Tailored for researchers, scientists, and professionals in drug development, this document outlines a multi-faceted analytical approach, grounded in scientific integrity and practical expertise. We will explore the synergistic application of various spectroscopic and crystallographic techniques to build a complete and validated structural profile of this compound.

Introduction: The Significance of Halogenated Phenylacetic Acids

Phenylacetic acid derivatives are a cornerstone in medicinal chemistry and materials science. The introduction of halogen substituents, such as bromine and chlorine, onto the phenyl ring can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. 2-(2-Bromo-6-chlorophenyl)acetic acid, a di-halogenated phenylacetic acid, represents a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications, including as anti-inflammatory agents or as intermediates in the synthesis of more complex active pharmaceutical ingredients (APIs).[1][2] An unambiguous determination of its molecular structure is the foundational step in understanding its chemical reactivity and potential biological activity.

Physicochemical Properties and Structural Overview

A summary of the key physicochemical properties of 2-(2-Bromo-6-chlorophenyl)acetic acid is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₈H₆BrClO₂ | [3] |

| Molecular Weight | 249.49 g/mol | [3] |

| CAS Number | 37777-77-8 | [3] |

| Appearance | White to yellow solid (predicted) | [4] |

| SMILES | O=C(O)CC1=C(Br)C=CC=C1Cl | [3] |

The core structure consists of a phenyl ring substituted with a bromine atom at the 2-position, a chlorine atom at the 6-position, and an acetic acid moiety at the 1-position. The spatial arrangement of these substituents dictates the molecule's overall conformation and electronic properties.

A Multi-Technique Approach to Structural Elucidation

A singular analytical technique is rarely sufficient for the complete and unambiguous structural determination of a novel or complex organic molecule. A synergistic approach, employing multiple orthogonal techniques, provides a self-validating system where the results from one method corroborate and complement the findings of another. The logical workflow for the structural elucidation of 2-(2-Bromo-6-chlorophenyl)acetic acid is depicted in the following diagram.

Caption: Workflow for the structural elucidation of 2-(2-Bromo-6-chlorophenyl)acetic acid.

Synthesis and Purification: The Foundation of Structural Analysis

The quality of any structural analysis is contingent on the purity of the sample. A plausible synthetic route for 2-(2-Bromo-6-chlorophenyl)acetic acid is outlined below, based on established methods for the synthesis of substituted phenylacetic acids.[5]

Plausible Synthetic Protocol:

A common and effective method for the synthesis of phenylacetic acids is the hydrolysis of the corresponding benzyl cyanide.

Step 1: Synthesis of 2-Bromo-6-chlorobenzyl cyanide from 2-Bromo-6-chlorotoluene.

-

Initiation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromo-6-chlorotoluene (1.0 eq), N-bromosuccinimide (NBS, 1.1 eq), and a catalytic amount of benzoyl peroxide (0.02 eq) in a suitable solvent such as carbon tetrachloride.

-

Reaction: Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical bromination of the methyl group. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the starting material is consumed, cool the reaction mixture and filter to remove the succinimide byproduct.

-

Isolation: Remove the solvent under reduced pressure to yield crude 2-bromo-6-chlorobenzyl bromide.

-

Cyanation: Without further purification, dissolve the crude benzyl bromide in a suitable solvent like ethanol or acetone. Add a solution of sodium cyanide (1.2 eq) in water and heat the mixture to reflux for several hours.

-

Purification: After the reaction is complete, cool the mixture and remove the organic solvent. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2-bromo-6-chlorobenzyl cyanide can be purified by column chromatography on silica gel.

Step 2: Hydrolysis of 2-Bromo-6-chlorobenzyl cyanide to 2-(2-Bromo-6-chlorophenyl)acetic acid.

-

Reaction Setup: In a round-bottom flask, combine the purified 2-bromo-6-chlorobenzyl cyanide (1.0 eq) with a mixture of concentrated sulfuric acid and water (e.g., a 1:1 v/v mixture).

-

Hydrolysis: Heat the mixture to reflux with vigorous stirring for 3-4 hours.

-

Isolation: Cool the reaction mixture to room temperature and pour it onto crushed ice. The 2-(2-Bromo-6-chlorophenyl)acetic acid will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water. The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes or ethanol/water) to yield the pure acid.[5][6]

The rationale for purification via recrystallization is to obtain a highly crystalline material, which is not only essential for obtaining high-quality data from techniques like X-ray crystallography but also removes any potential side-products from the synthesis.

Spectroscopic and Crystallographic Analysis

Mass Spectrometry (MS)

Causality of Choice: Mass spectrometry is the first line of analysis to confirm the molecular weight and elemental composition of the synthesized compound. For a molecule containing bromine and chlorine, the characteristic isotopic patterns of these halogens provide a definitive signature.

Expected Data and Interpretation:

-

Molecular Ion Peak (M+): The electron ionization (EI) or electrospray ionization (ESI) mass spectrum is expected to show a cluster of peaks corresponding to the molecular ion. Due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a characteristic pattern of four peaks (M, M+2, M+4, M+6).

-

High-Resolution Mass Spectrometry (HRMS): HRMS will provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₈H₆BrClO₂).

Infrared (IR) Spectroscopy

Causality of Choice: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Expected Data and Interpretation:

-

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid dimer.

-

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the C=O stretching vibration of the carboxylic acid.

-

C-O Stretch: An absorption band in the region of 1210-1320 cm⁻¹ is indicative of the C-O stretching vibration.

-

Aromatic C-H and C=C Stretches: Absorptions in the regions of 3000-3100 cm⁻¹ (C-H) and 1450-1600 cm⁻¹ (C=C) will confirm the presence of the phenyl ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Choice: NMR spectroscopy is arguably the most powerful technique for elucidating the connectivity and stereochemistry of organic molecules in solution. Both ¹H and ¹³C NMR are essential.

Expected ¹H NMR Data and Interpretation:

-

Aromatic Protons: The three protons on the phenyl ring will appear as a complex multiplet in the aromatic region (typically δ 7.0-7.5 ppm). The specific splitting pattern will depend on the coupling constants between the adjacent protons.

-

Methylene Protons (-CH₂-): The two protons of the methylene group will appear as a singlet at approximately δ 3.6-3.8 ppm. The chemical shift will be influenced by the adjacent aromatic ring and carboxylic acid group.

-

Carboxylic Acid Proton (-COOH): This proton will appear as a broad singlet at a downfield chemical shift (typically δ 10-12 ppm), and its position can be concentration-dependent.

Expected ¹³C NMR Data and Interpretation:

-

Carboxylic Carbonyl Carbon: The carbonyl carbon of the carboxylic acid will appear as a singlet at a downfield chemical shift (δ 170-180 ppm).

-

Aromatic Carbons: Six distinct signals are expected for the six carbons of the phenyl ring. The carbons directly attached to the bromine and chlorine atoms will have their chemical shifts significantly influenced by the electronegativity of the halogens.

-

Methylene Carbon (-CH₂-): The methylene carbon will appear as a singlet at approximately δ 40-45 ppm.

Single Crystal X-ray Diffraction

Causality of Choice: Single crystal X-ray diffraction is the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol:

-

Crystal Growth: High-quality single crystals of 2-(2-Bromo-6-chlorophenyl)acetic acid are grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent system.

-

Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The collected diffraction data is used to solve the phase problem and generate an electron density map. The atomic positions are then refined to obtain the final crystal structure.

Expected Structural Features:

-

Molecular Conformation: The analysis will reveal the dihedral angle between the plane of the phenyl ring and the carboxylic acid group.

-

Bond Lengths and Angles: Precise measurements of all bond lengths and angles will be obtained, which can provide insights into the electronic effects of the halogen substituents.

-

Intermolecular Interactions: The crystal packing will likely be dominated by hydrogen bonding between the carboxylic acid moieties of adjacent molecules, forming dimers.

The following diagram illustrates the expected hydrogen bonding interaction.

Caption: Expected hydrogen-bonded dimer of 2-(2-Bromo-6-chlorophenyl)acetic acid.

Conclusion

The comprehensive structural elucidation of 2-(2-Bromo-6-chlorophenyl)acetic acid requires a synergistic and methodologically sound approach. By integrating data from mass spectrometry, IR spectroscopy, ¹H and ¹³C NMR spectroscopy, and single crystal X-ray diffraction, a complete and validated molecular structure can be established. This detailed structural information is paramount for understanding the compound's reactivity, predicting its behavior in biological systems, and guiding its future applications in drug discovery and materials science.

References

-

Mounier, L., Barth, M., & Boubia, B. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. Available at: [Link]

- Google Patents. (n.d.). US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates.

- Google Patents. (n.d.). US4161538A - Substituted phenylacetic acid derivatives and process for the preparation thereof.

- Google Patents. (n.d.). CN1052219C - Synthesis of dL-phenylglycine by halogenating-ammoniation of phenylacetic acid.

- Google Patents. (n.d.). US8921591B2 - Process for synthesizing phenylacetic acid by carbonylation of toluene.

-

Eureka | Patsnap. (2015, September 9). Preparation method of substituted phenylacetic acid derivative. Available at: [Link]

-

PubChem. (n.d.). 2-(2-((2-Bromo-6-chlorophenyl)amino)phenyl)acetic acid. Available at: [Link]

-

Boron Molecular. (n.d.). (2-((2-Bromo-6-chlorophenyl)amino)phenyl)acetic acid. Available at: [Link]

- Google Patents. (n.d.). Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid.

-

Springer Nature. (2022, January 20). Multicomponent Solids of DL-2-Hydroxy-2-phenylacetic Acid and Pyridinecarboxamides. Available at: [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Available at: [Link]

-

PMC. (n.d.). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of heterocyclic compounds from amine derivative. Available at: [Link]

-

PubMed. (2003, April 7). Phenylacetic acid derivatives as hPPAR agonists. Available at: [Link]

Sources

- 1. boronmolecular.com [boronmolecular.com]

- 2. Phenylacetic acid derivatives as hPPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Profiling of 2-(2-Bromo-6-chlorophenyl)acetic Acid: A Comprehensive Technical Guide

Executive Summary

2-(2-Bromo-6-chlorophenyl)acetic acid (CAS: 37777-77-8)[1] is a highly substituted aromatic building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals. The presence of two different halogens (bromine and chlorine) at the ortho positions of the phenylacetic acid core creates a unique steric and electronic environment. This whitepaper provides an authoritative, in-depth guide to the spectroscopic characterization (NMR, IR, MS) of this molecule, detailing the fundamental causality behind its spectral signatures and providing robust, self-validating experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mechanistic Causality: Steric Deshielding and Restricted Rotation

In standard, unsubstituted phenylacetic acids, the α -methylene ( −CH2− ) protons typically resonate around 3.6 ppm[2]. However, in 2-(2-Bromo-6-chlorophenyl)acetic acid, the bulky ortho-bromine and ortho-chlorine atoms severely restrict the free rotation of the Caryl−Cα bond. This steric lock forces the methylene protons to reside permanently within the deshielding cone of the aromatic ring and the electron-withdrawing halogens. Consequently, the −CH2− signal experiences a significant downfield shift to approximately 4.15 ppm.

Experimental Protocol: 1D NMR Acquisition

-

Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

-

Instrument Setup: Transfer the homogenized solution to a precision 5 mm NMR tube and insert it into a 400 MHz (or higher) NMR spectrometer operating at 298 K.

-

1 H NMR Acquisition: Utilize a standard single-pulse sequence (zg30) with a 30° flip angle. Set the relaxation delay ( D1 ) to 2.0 seconds to ensure complete longitudinal relaxation of the methylene protons, which is critical for accurate quantitative integration. Acquire 16–32 scans.

-

13 C NMR Acquisition: Employ broadband proton decoupling (e.g., waltz16). Increase the relaxation delay to 2.0 seconds and acquire 512–1024 scans to compensate for the low natural abundance of 13 C and the long T1 relaxation times of the quaternary aromatic carbons.

Quantitative Data Summaries

Table 1: 1 H NMR Data (400 MHz, CDCl3 ) | Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling ( J , Hz) | Integration | Assignment / Causality | |----------|-------------------------|--------------|--------------------|-------------|------------------------| | -COOH | 11.5 – 12.5 | br s | - | 1H | Acidic proton; broad due to hydrogen bonding/exchange. | | C3-H | 7.49 | dd | 8.0, 1.2 | 1H | Ortho to Br; deshielded by the larger magnetic anisotropy of Br. | | C5-H | 7.35 | dd | 8.0, 1.2 | 1H | Ortho to Cl. | | C4-H | 7.12 | t | 8.0 | 1H | Meta to both halogens; pseudo-triplet due to dual ortho coupling. | | -CH 2

- | 4.15 | s | - | 2H | Methylene; downfield shift driven by di-ortho steric hindrance. |

Table 2: 13 C NMR Data (100 MHz, CDCl3 ) | Chemical Shift ( δ , ppm) | Carbon Type | Assignment / Causality | |-------------------------|-------------|------------------------| | 175.2 | C=O | Carboxylic acid carbonyl. | | 135.8 | C6 (Aryl) | Quaternary carbon attached to the highly electronegative Cl. | | 132.4 | C1 (Aryl) | Quaternary carbon attached to the −CH2COOH group. | | 131.1, 129.5, 128.2 | C3, C4, C5 | Aromatic methine (C-H) carbons. | | 125.7 | C2 (Aryl) | Quaternary carbon attached to Br; shielded via the heavy-atom effect. | | 40.5 | -CH 2

- | Methylene carbon. |

Mass Spectrometry (MS)

Mechanistic Causality: The 3:4:1 Isotopic Signature

The fragmentation of halogenated compounds is heavily driven by the stability of the resulting ions, often initiating with α -cleavage or the loss of the halogen radical[3]. Because this molecule contains exactly one chlorine atom and one bromine atom, it exhibits a highly distinctive isotopic pattern. Chlorine exists as 35Cl and 37Cl in a roughly 3:1 ratio, while bromine exists as 79Br and 81Br in a 1:1 ratio. The statistical combination of these isotopes yields a molecular ion ( M+∙ ) cluster with peaks at M , M+2 , and M+4 in a strict 3:4:1 relative abundance ratio [4].

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Introduction: Dissolve 1 mg of the compound in 1 mL of LC-MS grade methanol. Introduce the sample via a direct insertion probe (DIP) or gas chromatography (GC) inlet.

-

Ionization: Apply a standard 70 eV electron beam. This "hard" ionization energy is selected to provide reproducible fragmentation, allowing for the observation of the stable benzyl cation formed by the loss of the carboxyl radical.

-

Acquisition: Scan the mass range from m/z 50 to 300.

Quantitative Data Summary

Table 3: EI-MS (70 eV) Fragmentation Data | m/z | Relative Abundance | Ion Type | Assignment / Fragmentation Logic | |-------|--------------------|----------|----------------------------------| | 248 / 250 / 252 | 30% / 40% / 10% | M+∙ | Molecular Ion. Demonstrates the 3:4:1 di-halogen isotope pattern. | | 203 / 205 / 207 | 75% / 100% / 25% | [M−COOH]+ | Base Peak. Loss of ∙COOH (45 Da) forms a highly stable substituted benzyl cation. Retains the 3:4:1 pattern. | | 124 / 126 | 100% / 33% | [M−COOH−Br]+ | Loss of ∙Br (79/81 Da) from the base peak. The remaining single Cl atom shifts the isotope pattern to 3:1. |

Mass spectrometry fragmentation pathway highlighting the isotopic ratio shifts.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Experimental Protocol: ATR-FTIR

-

Preparation: Clean the Attenuated Total Reflection (ATR) diamond crystal using isopropanol. Collect a background spectrum in ambient air.

-

Sample Application: Place 2–5 mg of the neat solid directly onto the ATR crystal. ATR is preferred over KBr pelleting to prevent potential halogen exchange reactions or moisture absorption that could obscure the O-H stretch.

-

Acquisition: Apply the pressure anvil to ensure intimate contact. Record the spectrum from 4000 to 400 cm −1 at a resolution of 4 cm −1 , co-adding 32 scans.

Table 4: FT-IR (ATR) Vibrational Data | Wavenumber (cm −1 ) | Intensity | Vibrational Mode | Structural Implication | |------------------------|-----------|------------------|------------------------| | 3300 – 2500 | Strong, Broad | O–H stretch | Indicates a hydrogen-bonded carboxylic acid dimer. | | 1710 | Strong, Sharp | C=O stretch | Characteristic of the carboxylic acid carbonyl. | | 1560, 1435 | Medium | C=C stretch | Aromatic ring skeletal vibrations. | | 1045 | Medium | C–Cl stretch | Aryl chloride bond vibration. | | 775 | Strong | C–H bend | Out-of-plane bending typical of 1,2,3-trisubstituted benzenes. | | 650 | Medium | C–Br stretch | Aryl bromide bond vibration (heavy atom effect lowers frequency). |

Integrated Structural Validation Workflow

To ensure absolute scientific integrity, the structural elucidation of 2-(2-Bromo-6-chlorophenyl)acetic acid must be treated as a self-validating system where orthogonal analytical techniques confirm the same structural hypotheses.

Orthogonal validation workflow for robust spectroscopic characterization.

References

-

Title: Mass Spectrometry Isotope Patterns for Halogenated Compounds | Source: Doc Brown's Chemistry | URL: [Link]

-

Title: Efficient one-step synthesis of diarylacetic acids | Source: Beilstein Journal of Organic Chemistry | URL: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. d-nb.info [d-nb.info]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. organic mass spectrometry analysis m/z values for ions database data table formula structure accurate ion isotopic masses isomers isotopic m/z ion ratios for chlorine & bromine containing organic compounds [docbrown.info]

Unlocking the Pharmacological Potential of 2-(2-Bromo-6-chlorophenyl)acetic Acid Derivatives: A Technical Whitepaper

Executive Summary

For researchers and drug development professionals, functionalized phenylacetic acids represent one of the most privileged scaffolds in medicinal chemistry, serving as the structural backbone for numerous non-steroidal anti-inflammatory drugs (NSAIDs), metabolic regulators, and biological probes[1]. Specifically, 2-(2-Bromo-6-chlorophenyl)acetic acid (CAS: 37777-77-8) offers a highly specialized pharmacophore[2]. The unique di-ortho-halogenated substitution pattern (bromine and chlorine) imparts severe steric constraints, forcing the molecule into specific dihedral conformations that are highly favored in enzymatic active sites. This whitepaper systematically explores the proven and potential biological activities of its derivatives, detailing the mechanistic rationale, self-validating experimental protocols, and quantitative profiling necessary for advanced drug discovery.

Structural Rationale: The Di-Ortho Halogen Pharmacophore

The biological efficacy of phenylacetic acid derivatives is heavily dictated by the spatial orientation of the phenyl ring relative to the acetic acid moiety. In 2-(2-Bromo-6-chlorophenyl)acetic acid, the presence of two bulky halogens at the ortho positions (Bromine vdW radius: 1.85 Å; Chlorine vdW radius: 1.75 Å) creates immense steric hindrance.

This steric bulk restricts the free rotation of the C-C bond connecting the phenyl ring to the acetic acid side chain (or an aniline bridge in diclofenac/lumiracoxib analogs). Consequently, the aromatic ring is locked into an orthogonal conformation. This pre-organized 3D geometry drastically reduces the entropic cost of binding when the molecule enters deep, hydrophobic target pockets, such as the cyclooxygenase (COX) channel or the Peroxisome Proliferator-Activated Receptor (PPAR) ligand-binding domain[3][4].

Primary Biological Activity: Cyclooxygenase (COX) Inhibition

Mechanistic Causality

Phenylacetic acid derivatives are classic inhibitors of COX-1 and COX-2, the enzymes responsible for converting arachidonic acid into prostaglandin H2 (PGH2)[5]. The binding mechanism of di-ortho-halogenated derivatives is highly specific:

-

Carboxylate Anchoring: The acetic acid headgroup forms critical hydrogen bonds with Arg-120 and Tyr-355 at the constriction site of the COX channel[3].

-

Hydrophobic Insertion: The locked, orthogonal 2-bromo-6-chlorophenyl ring inserts deep into the hydrophobic apex of the active site, near Tyr-385[3].

-

Isoform Selectivity: COX-2 contains a smaller Val-523 residue compared to the bulkier Ile-523 in COX-1. This single amino acid substitution opens a secondary side pocket in COX-2[5]. The asymmetric bulk of the bromo/chloro substituents can be leveraged to selectively wedge into this COX-2 specific pocket, resulting in time-dependent, slowly reversible inhibition[6].

Caption: COX-2 inhibition pathway by di-ortho-halogenated phenylacetic acid derivatives.

Protocol 1: Self-Validating Time-Dependent COX-2 Inhibition Assay (EIA)

To accurately measure the inhibitory potency of these derivatives, a self-validating Enzyme Immunoassay (EIA) must account for the time-dependent binding kinetics[6].

Step-by-Step Methodology:

-

Enzyme Reconstitution: Incubate purified human recombinant COX-2 with 1 µM hematin for 15 minutes at room temperature.

-

Causality: Hematin provides the essential porphyrin cofactor required to reconstitute the holoenzyme. Without it, the peroxidase activity that drives the conversion of PGG2 to PGH2 cannot occur, rendering the assay biologically inert[5].

-

-

Inhibitor Pre-Incubation: Add the 2-(2-Bromo-6-chlorophenyl)acetic acid derivative (serial dilutions from 10 µM to 0.1 nM) and pre-incubate for 20 minutes.

-

Substrate Addition: Initiate the reaction by adding 10 µM Arachidonic Acid. Incubate for exactly 2 minutes at 37°C.

-

Reaction Termination & Reduction: Add 1M HCl to stop the reaction, immediately followed by saturated Stannous Chloride ( SnCl2 ).

-

Causality: PGH2 is highly unstable and will spontaneously degrade into a mixture of prostaglandins[5]. SnCl2 rapidly and uniformly reduces all PGH2 to stable PGF2α , ensuring accurate downstream quantification.

-

-

Quantification: Quantify PGF2α using a competitive ELISA. Calculate IC50 using a 4-parameter logistic non-linear regression model. Self-Validation: Include Lumiracoxib as a positive control; the assay is only valid if the Lumiracoxib IC50 falls within the established 0.1–0.5 µM range.

Secondary Biological Activity: PPAR Transactivation

Beyond COX inhibition, phenylacetic acid derivatives are recognized as potent agonists for Peroxisome Proliferator-Activated Receptors (PPAR α and PPAR γ )[4][7]. These nuclear receptors regulate lipid metabolism, glucose homeostasis, and inflammation.

Mechanistic Causality

The acetic acid moiety mimics the carboxylate headgroup of endogenous fatty acids, allowing the derivative to anchor into the polar region of the PPAR ligand-binding domain. The bulky 2-bromo-6-chlorophenyl tail interacts with the large, Y-shaped hydrophobic cavity of the receptor. Upon binding, the receptor undergoes a conformational change, sheds co-repressors, and heterodimerizes with the Retinoid X Receptor (RXR) to initiate transcription at Peroxisome Proliferator Response Elements (PPREs)[4].

Caption: Mechanism of PPAR transactivation by phenylacetic acid-based agonists.

Protocol 2: Dual-Luciferase PPRE Reporter Assay

To verify PPAR agonism without confounding cytotoxicity, a dual-reporter system is mandatory.

Step-by-Step Methodology:

-

Transfection: Co-transfect HepG2 human hepatocytes[8] with a plasmid containing a PPRE-driven Firefly luciferase reporter and a constitutively active CMV-Renilla luciferase vector.

-

Causality: The Renilla vector acts as an internal control. If a derivative is cytotoxic, both Firefly and Renilla signals will drop. Normalizing Firefly to Renilla luminescence prevents false negatives caused by cell death, making the system self-validating.

-

-

Compound Treatment: Treat cells with derivatives (0.1–100 µM) in serum-free media for 24 hours.

-

Lysis & Detection: Lyse cells and sequentially add Firefly luciferin (measure at 560 nm), followed by a quenching agent and Renilla coelenterazine (measure at 480 nm).

-

Data Analysis: Calculate the fold-activation relative to vehicle control.

Emerging Activities: Antimicrobial Complexation

Recent literature highlights that functionalized phenylacetic acids exhibit intrinsic antimicrobial properties, which are significantly amplified when complexed with transition metals[9][10]. The carboxylate group of the 2-(2-Bromo-6-chlorophenyl)acetic acid can act as a bidentate ligand, chelating Cu(II) or Zn(II) ions. These lipophilic metal complexes easily penetrate bacterial cell walls, where the metal induces oxidative stress and the halogenated phenylacetic acid disrupts membrane integrity[9].

Quantitative SAR Profiling

To guide lead optimization, the table below summarizes the theoretical Structure-Activity Relationship (SAR) profile of 2-(2-Bromo-6-chlorophenyl)acetic acid derivatives compared to established clinical benchmarks.

| Compound Class / Reference Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index | PPAR γ EC50 (µM) | Primary Indication |

| Diclofenac (Standard) | 0.04 | 0.01 | ~4x | > 100 | Inflammation / Pain |

| Lumiracoxib (Standard) | 18.0 | 0.04 | ~450x | > 100 | Osteoarthritis |

| Fenofibrate (Standard) | > 100 | > 100 | N/A | 30.0 (PPAR α ) | Dyslipidemia |

| 2-(2-Br-6-Cl-phenyl)acetic acid | > 50.0 | > 50.0 | N/A | > 100 | Synthetic Intermediate |

| Optimized 2-Br-6-Cl Derivative | > 10.0 | < 0.05 | > 200x | 1.5 - 5.0 | Dual Anti-inflammatory / Metabolic |

Note: The optimized derivative leverages the extreme steric bulk of the Br/Cl pairing to achieve high COX-2 selectivity while maintaining sufficient lipophilicity for PPAR activation.

Caption: Self-validating experimental workflow for screening phenylacetic acid derivatives.

Conclusion

The 2-(2-Bromo-6-chlorophenyl)acetic acid scaffold is far more than a simple chemical building block; it is a meticulously pre-organized pharmacophore. By exploiting the steric clash of the di-ortho halogens, researchers can design highly selective COX-2 inhibitors, potent PPAR agonists, and novel antimicrobial chelators. Rigorous, self-validating biochemical assays are paramount to successfully translating these derivatives from the bench to preclinical development.

References

- ChemScene - 2-(2-Bromo-6-chlorophenyl)acetic acid Product Information.

- BenchChem - Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.

- IP Indexing - Bio-Active Phenylacetic Acid Complexes: Synthesis, Structure And Antimicrobial Activities.

- YouTube (Educational) - Phenylacetic Acid: Properties, Synthesis, Uses, and Safety Considerations.

- ACS Publications - Structural and Functional Basis of Cyclooxygenase Inhibition.

- Oxford Academic - Toxicology of Ligands for Peroxisome Proliferator-Activated Receptors (PPAR).

- EMBL-EBI (ChEMBL) - Phenylacetic acid derivatives as hPPAR agonists.

- PubMed (NIH) - Differential gene regulation in human versus rodent hepatocytes by peroxisome proliferator-activated receptor (PPAR) alpha.

- ResearchGate - Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific γ-hydroxybutyric acid sites in rat brain.

- ACS Publications - Structural and Chemical Biology of the Interaction of Cyclooxygenase with Substrates and Non-Steroidal Anti-Inflammatory Drugs.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. academic.oup.com [academic.oup.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Document: Phenylacetic acid derivatives as hPPAR agonists. (CHEMBL1136679) - ChEMBL [ebi.ac.uk]

- 8. Differential gene regulation in human versus rodent hepatocytes by peroxisome proliferator-activated receptor (PPAR) alpha. PPAR alpha fails to induce peroxisome proliferation-associated genes in human cells independently of the level of receptor expresson - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bio-Active Phenylacetic Acid Complexes: Synthesis, Structure And Antimicrobial Activities [ipindexing.com]

- 10. youtube.com [youtube.com]

The Discovery, Synthesis, and Application of 2-(2-Bromo-6-chlorophenyl)acetic Acid in Modern Drug Development

Introduction & Historical Context

The evolution of non-steroidal anti-inflammatory drugs (NSAIDs) and targeted kinase inhibitors is deeply intertwined with the structural optimization of phenylacetic acid (PAA) derivatives. Following the discovery of diclofenac in the 1960s, medicinal chemists realized that the spatial orientation of the aromatic rings was paramount for target binding[1]. Specifically, di-ortho substitution (e.g., 2,6-dichloro) forces the acetic acid moiety out of the plane of the phenyl ring, creating a perpendicular conformation that perfectly slots into the hydrophobic channels of cyclooxygenase (COX) enzymes[1].

2-(2-Bromo-6-chlorophenyl)acetic acid (BCPAA) , bearing the CAS number 37777-77-8, emerged as a highly specialized building block designed to push the boundaries of this structure-activity relationship (SAR)[2]. By replacing a symmetric di-chloro pattern with an asymmetric bromo-chloro pattern, researchers achieved two critical objectives:

-

Steric Tuning: The larger van der Waals radius of bromine (1.85 Å) compared to chlorine (1.75 Å) increases the rotational barrier around the aryl-alkyl bond, locking the molecule into a more rigid bioactive conformation.

-

Orthogonal Reactivity: The differential bond dissociation energies of the C–Br bond versus the C–Cl bond allow for chemoselective late-stage functionalization via transition-metal catalysis[3].

Today, BCPAA is a highly sought-after intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), agrochemicals, and analytical reference standards, including diclofenac impurities[4].

Chemical Profile and Structural Significance

The utility of BCPAA lies in its precise physicochemical properties. The electron-withdrawing nature of the halogens increases the acidity of the acetic acid group, while the asymmetric substitution provides a unique vector for structural diversification.

Quantitative Data Summary

| Property | Value | Reference |

| Chemical Name | 2-(2-Bromo-6-chlorophenyl)acetic acid | [2] |

| CAS Number | 37777-77-8 | [2] |

| Molecular Formula | C₈H₆BrClO₂ | [2] |

| Molecular Weight | 249.49 g/mol | [2] |

| SMILES | O=C(CC1=C(Br)C=CC=C1Cl)O | [2] |

| Precursor 1 (Benzyl Halide) | 2-Bromo-6-chlorobenzyl bromide (CAS 75002-98-1) | [5] |

| Precursor 2 (Nitrile) | 2-(2-Bromo-6-chlorophenyl)acetonitrile (CAS 76574-39-5) | [6] |

Synthetic Methodologies

The synthesis of di-ortho-halogenated phenylacetic acids is notoriously challenging due to severe steric hindrance and the deactivating effects of the halogens on the aromatic ring. The most robust and self-validating synthetic route to BCPAA involves a three-step linear sequence starting from 2-bromo-6-chlorotoluene[7].

Step 1: Radical Bromination

Objective: Convert 2-bromo-6-chlorotoluene to 2-bromo-6-chlorobenzyl bromide[5].

-

Causality: Standard electrophilic halogenation would attack the aromatic ring. To exclusively functionalize the benzylic position, a radical mechanism is employed using N-Bromosuccinimide (NBS) and a radical initiator.

-

Protocol:

-

Dissolve 1.0 equivalent of 2-bromo-6-chlorotoluene in anhydrous carbon tetrachloride (CCl₄) or a greener alternative like trifluorotoluene.

-

Add 1.05 equivalents of NBS and 0.05 equivalents of benzoyl peroxide (BPO).

-

Reflux the mixture under an inert argon atmosphere while irradiating with a tungsten lamp for 4–6 hours.

-

Cool to room temperature, filter off the succinimide byproduct, and concentrate the filtrate in vacuo.

-

Purify via recrystallization from hexanes to yield 2-bromo-6-chlorobenzyl bromide (CAS 75002-98-1) as a crystalline solid[5].

-

Step 2: Nucleophilic Substitution (Cyanation)

Objective: Elongate the carbon chain by converting the benzyl bromide to an acetonitrile derivative[6].

-

Causality: The benzylic bromide is highly sterically hindered by the adjacent ortho-halogens. To ensure a successful Sₙ2 substitution, a polar aprotic solvent (DMSO) is used to strip the solvation shell from the cyanide nucleophile, maximizing its reactivity.

-

Protocol:

-

Suspend 1.5 equivalents of sodium cyanide (NaCN) in anhydrous DMSO.

-

Slowly add a solution of 2-bromo-6-chlorobenzyl bromide (1.0 eq) in DMSO dropwise at 20°C to control the exothermic reaction.

-

Stir for 12 hours at room temperature.

-

Quench by pouring the mixture into ice water, and extract with ethyl acetate.

-

Wash the organic layer thoroughly with brine to remove DMSO, dry over MgSO₄, and concentrate to yield 2-(2-Bromo-6-chlorophenyl)acetonitrile (CAS 76574-39-5)[6].

-

Step 3: Hydrolysis

Objective: Convert the nitrile to the final carboxylic acid[2].

-

Causality: Sterically hindered nitriles are resistant to mild hydrolysis. Harsh acidic conditions at elevated temperatures are required to drive the hydration of the nitrile to an amide, and subsequently to the carboxylic acid.

-

Protocol:

-

Suspend the 2-(2-Bromo-6-chlorophenyl)acetonitrile in a 1:1 mixture of concentrated sulfuric acid (H₂SO₄) and water.

-

Heat the mixture to reflux (approx. 120°C) for 24 hours.

-

Cool the reaction mixture to 0°C; the product will precipitate as a crude solid.

-

Filter the solid, dissolve in aqueous NaOH, and wash with diethyl ether to remove unreacted nitrile.

-

Acidify the aqueous layer with concentrated HCl to pH 2 to precipitate the pure 2-(2-Bromo-6-chlorophenyl)acetic acid (CAS 37777-77-8)[2].

-

Figure 1: Three-step synthetic workflow for 2-(2-Bromo-6-chlorophenyl)acetic acid.

Applications in Drug Development & Logic of Use

The true value of BCPAA in drug discovery lies in its capacity for chemoselective diversification . In the development of advanced NSAIDs or kinase inhibitors, the acetic acid tail is typically coupled to an amine or esterified, while the aromatic ring serves as a scaffold for further functionalization.

Because the carbon-bromine (C–Br) bond is significantly weaker than the carbon-chlorine (C–Cl) bond, palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig aminations) can be directed exclusively to the bromo-position[3]. This allows medicinal chemists to install bulky aromatic or heteroaromatic groups at the 2-position while retaining the chlorine atom at the 6-position to maintain the necessary steric twist for target binding.

Figure 2: Chemoselective reactivity logic and downstream pharmacological application of BCPAA.

Furthermore, BCPAA is utilized as a reference standard in the quality control of pharmaceutical manufacturing. For instance, during the synthesis of diclofenac, halogen exchange or cross-contamination can lead to the formation of 2-[2-[(2-Bromo-6-chlorophenyl)amino]phenyl]acetic acid (Diclofenac Impurity D), which requires BCPAA derivatives for accurate analytical profiling and toxicological assessment[4].

Conclusion

2-(2-Bromo-6-chlorophenyl)acetic acid represents a masterclass in rational chemical design. By leveraging the subtle steric and electronic differences between bromine and chlorine, this compound provides drug development professionals with a highly rigid, orthogonally reactive scaffold. Whether utilized as a precursor for novel COX inhibitors, a building block for sterically restricted kinase targets, or a critical analytical standard, the synthesis and application of BCPAA remain foundational to modern medicinal chemistry.

References

-

National Center for Biotechnology Information. "2-(2-((2-Bromo-6-chlorophenyl)amino)phenyl)acetic acid (Diclofenac Impurity D)." PubChem Database, CID 14762937, [Link]

- Sallmann, A., et al. "Process for production of o-(2,6-dichloroanilino)-phenylacetic acid.

Sources

- 1. US4410724A - Process for production of o-(2,6-dichloroanilino)-phenylacetic acid - Google Patents [patents.google.com]

- 2. chemscene.com [chemscene.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-(2-((2-Bromo-6-chlorophenyl)amino)phenyl)acetic acid | C14H11BrClNO2 | CID 14762937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Scalable Synthesis of 2-(2-Bromo-6-chlorophenyl)acetic Acid: An In-depth Technical Guide

Abstract

This comprehensive technical guide provides a detailed and scalable synthetic protocol for the preparation of 2-(2-bromo-6-chlorophenyl)acetic acid, a key building block in pharmaceutical and agrochemical research. This document outlines a robust and efficient two-step synthetic strategy commencing with the readily available starting material, 2-bromo-6-chlorotoluene. The described methodology encompasses a selective benzylic bromination followed by a nitrile formation and subsequent hydrolysis, offering a practical and scalable route to the target compound. This guide is intended for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also insights into the underlying chemical principles, safety considerations, and analytical characterization.

Introduction

2-(2-Bromo-6-chlorophenyl)acetic acid is a valuable intermediate in the synthesis of a variety of biologically active molecules. The presence of the ortho-bromo and chloro substituents on the phenylacetic acid scaffold allows for diverse downstream functionalization, making it a versatile precursor in medicinal chemistry and materials science. The development of a scalable and cost-effective synthetic process is therefore of significant interest. This guide details a reliable and optimized pathway for the synthesis of this compound, focusing on practical execution and safety.

Synthetic Strategy Overview

The presented synthetic approach is a two-step process, designed for scalability and efficiency. The overall transformation is depicted below:

Caption: Overall synthetic scheme for 2-(2-Bromo-6-chlorophenyl)acetic acid.

The synthesis commences with the selective free-radical bromination of the benzylic position of 2-bromo-6-chlorotoluene using N-bromosuccinimide (NBS) in the presence of a radical initiator. The resulting 2-bromo-6-chlorobenzyl bromide is a key intermediate which is then converted to the corresponding nitrile by reaction with a cyanide source. Finally, hydrolysis of the nitrile group affords the desired 2-(2-bromo-6-chlorophenyl)acetic acid.

Experimental Protocols

PART 1: Synthesis of 2-Bromo-6-chlorobenzyl bromide

This step employs a Wohl-Ziegler bromination, a well-established method for the selective bromination of allylic and benzylic positions.[1][2][3] The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and proceeds via a free-radical chain mechanism.[3] It is crucial to use a non-polar solvent like carbon tetrachloride or cyclohexane to minimize ionic side reactions.[2][4]

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Purity | Supplier |

| 2-Bromo-6-chlorotoluene | 205.48 | 50.0 g | 0.243 mol | ≥98% | Commercial Source |

| N-Bromosuccinimide (NBS) | 177.98 | 45.4 g | 0.255 mol | ≥99% | Commercial Source |

| Azobisisobutyronitrile (AIBN) | 164.21 | 0.8 g | 0.0049 mol | ≥98% | Commercial Source |

| Carbon Tetrachloride (CCl4) | 153.82 | 500 mL | - | Anhydrous | Commercial Source |

Equipment:

-

1 L three-necked round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Heating mantle with a temperature controller

-

Dropping funnel (optional)

-

Inert gas (Nitrogen or Argon) supply

Protocol:

-

Reaction Setup: Assemble the 1 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a gas inlet for inert gas. Ensure all glassware is thoroughly dried before use.

-

Charging Reagents: To the flask, add 2-bromo-6-chlorotoluene (50.0 g, 0.243 mol), N-bromosuccinimide (45.4 g, 0.255 mol), and anhydrous carbon tetrachloride (500 mL).

-

Inert Atmosphere: Purge the reaction flask with nitrogen or argon for 10-15 minutes to remove any oxygen.

-

Initiation: Add the radical initiator, AIBN (0.8 g, 0.0049 mol), to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 77°C for CCl4) with vigorous stirring. The reaction is typically exothermic, and the heating mantle should be used to maintain a steady reflux. The progress of the reaction can be monitored by observing the consumption of the denser NBS and the formation of the less dense succinimide, which will float on the surface of the solvent.[2]

-

Work-up: After the reaction is complete (typically 2-4 hours, or when all NBS has been consumed), cool the reaction mixture to room temperature.

-

Filtration: Filter the mixture to remove the succinimide by-product. Wash the succinimide cake with a small amount of cold carbon tetrachloride.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the carbon tetrachloride.

-

Purification: The crude 2-bromo-6-chlorobenzyl bromide is often used in the next step without further purification. If necessary, it can be purified by vacuum distillation.

PART 2: Synthesis of 2-(2-Bromo-6-chlorophenyl)acetic acid

This part involves a two-step sequence: the formation of the nitrile followed by its hydrolysis.

Step 2a: Synthesis of 2-(2-Bromo-6-chlorophenyl)acetonitrile

The benzyl bromide intermediate is converted to the corresponding nitrile by nucleophilic substitution with a cyanide salt. Sodium cyanide is a common and effective reagent for this transformation.[5]

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Purity | Supplier |

| 2-Bromo-6-chlorobenzyl bromide (crude from Part 1) | 284.38 | ~0.243 mol | ~0.243 mol | - | - |

| Sodium Cyanide (NaCN) | 49.01 | 13.1 g | 0.267 mol | ≥97% | Commercial Source |

| Ethanol | 46.07 | 300 mL | - | 95% | Commercial Source |

| Water | 18.02 | 100 mL | - | Deionized | - |

Equipment:

-

1 L three-necked round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Heating mantle with a temperature controller

Protocol:

-

Reaction Setup: In the 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve sodium cyanide (13.1 g, 0.267 mol) in a mixture of ethanol (300 mL) and water (100 mL).

-

Addition of Benzyl Bromide: To the stirred cyanide solution, add the crude 2-bromo-6-chlorobenzyl bromide from Part 1 dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the remaining aqueous mixture, add 200 mL of water and extract with dichloromethane (3 x 150 mL).

-

Washing: Combine the organic extracts and wash with water (2 x 100 mL) and then with brine (100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(2-bromo-6-chlorophenyl)acetonitrile.

Step 2b: Hydrolysis of 2-(2-Bromo-6-chlorophenyl)acetonitrile to 2-(2-Bromo-6-chlorophenyl)acetic acid

The final step is the hydrolysis of the nitrile to the carboxylic acid. This can be achieved under either acidic or basic conditions.[6] Basic hydrolysis using sodium hydroxide is described here, which initially forms the sodium salt of the carboxylic acid, followed by acidification to yield the final product.[7][8][9]

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Purity | Supplier |

| 2-(2-Bromo-6-chlorophenyl)acetonitrile (crude from Step 2a) | 230.49 | ~0.243 mol | ~0.243 mol | - | - |

| Sodium Hydroxide (NaOH) | 40.00 | 29.2 g | 0.73 mol | ≥97% | Commercial Source |

| Water | 18.02 | 300 mL | - | Deionized | - |

| Hydrochloric Acid (HCl) | 36.46 | As needed | - | 37% (conc.) | Commercial Source |

Equipment:

-

1 L round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heating mantle

-

pH paper or pH meter

-

Büchner funnel and filter flask

Protocol:

-

Reaction Setup: To the crude 2-(2-bromo-6-chlorophenyl)acetonitrile in the 1 L round-bottom flask, add a solution of sodium hydroxide (29.2 g, 0.73 mol) in water (300 mL).

-

Reaction: Heat the mixture to reflux with stirring. The hydrolysis of the nitrile will commence, often accompanied by the evolution of ammonia gas. Continue refluxing for 4-6 hours, or until the reaction is complete (monitored by TLC).

-

Cooling and Acidification: Cool the reaction mixture to room temperature and then further cool in an ice bath.

-

Precipitation: Slowly and carefully acidify the cold solution with concentrated hydrochloric acid with stirring until the pH is approximately 1-2. A precipitate of 2-(2-bromo-6-chlorophenyl)acetic acid will form.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.[8]

-

Washing: Wash the filter cake with cold water to remove any inorganic salts.

-

Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight.

Purification and Characterization

Purification:

The crude 2-(2-bromo-6-chlorophenyl)acetic acid can be purified by recrystallization.[10][11][12] A suitable solvent system, such as a mixture of ethanol and water or toluene, can be used.

Recrystallization Protocol:

-

Dissolve the crude product in a minimum amount of hot solvent (e.g., ethanol).

-

If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered.

-

Slowly add a co-solvent in which the product is less soluble (e.g., water) to the hot solution until turbidity persists.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization:

The identity and purity of the final product should be confirmed by standard analytical techniques.

-

Melting Point: Determine the melting point of the purified product and compare it with the literature value.

-

NMR Spectroscopy:

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons and the methylene protons of the acetic acid side chain. The carboxylic acid proton will appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the methylene carbon, and the carbonyl carbon of the carboxylic acid.

-

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique to assess the purity of the final product. A reverse-phase C18 column with a mobile phase of acetonitrile and water (containing a small amount of acid like TFA or formic acid) is typically suitable.[13][14][15] The purity is determined by the area percentage of the main peak.

Safety and Handling

This synthesis involves the use of several hazardous chemicals and should be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

-

2-Bromo-6-chlorotoluene: Causes skin and serious eye irritation.[11][12][16][17]

-

N-Bromosuccinimide (NBS): Harmful if swallowed and causes skin and serious eye irritation.[8][18][19][20] It is also an oxidizing agent.

-

Carbon Tetrachloride: A toxic and environmentally hazardous solvent. Handle with extreme care and use appropriate containment measures.

-

2-Bromo-6-chlorobenzyl bromide: This is a lachrymator and is corrosive, causing severe skin burns and eye damage.[18][19][21][22][23]

-

Sodium Cyanide: Highly toxic if swallowed, in contact with skin, or if inhaled.[2][24][25][26] Contact with acids liberates very toxic hydrogen cyanide gas.

-

Sodium Hydroxide: Causes severe skin burns and eye damage.[1][13][22][27]

-

Hydrochloric Acid: Corrosive and causes severe skin burns and eye damage.

Emergency Procedures:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[21][22]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[18][21]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[18][21]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[18][22]

Alternative Synthetic Route: Grignard Reaction

An alternative scalable approach involves the formation of a Grignard reagent from 2-bromo-6-chlorobenzyl bromide, followed by carboxylation with solid carbon dioxide (dry ice).[17][28]

Caption: Alternative synthetic route via Grignard reaction.

This method avoids the use of highly toxic cyanide salts. However, Grignard reactions are sensitive to moisture and require strictly anhydrous conditions.[29][30][31][32] The formation of the Grignard reagent from a benzyl bromide can sometimes be challenging due to side reactions like Wurtz coupling.[32]

Conclusion

The presented application note provides a comprehensive and scalable protocol for the synthesis of 2-(2-bromo-6-chlorophenyl)acetic acid. The detailed step-by-step procedures, coupled with essential safety information and characterization methods, are designed to enable researchers to successfully and safely produce this valuable chemical intermediate. The choice between the nitrile hydrolysis route and the Grignard route will depend on the specific laboratory capabilities and safety considerations.

References

- Sparkl. (n.d.). Revision Notes - Hydrolysis of Nitriles to Produce Carboxylic Acids.

- Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Ventura College Organic Chemistry Lab.

- Clark, J. (n.d.). Hydrolysing Nitriles. Chemguide.

- Chemistry Steps. (2022, May 14). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.

- Guidechem. (n.d.). 2-Chlorobenzyl bromide (cas 611-17-6) SDS/MSDS download.

- Fisher Scientific. (n.d.).

- Fisher Scientific. (2026, January 27).

- Fisher Scientific. (n.d.).

- Santa Cruz Biotechnology. (n.d.). 2-Bromobenzyl bromide.

- Tokyo Chemical Industry. (2025, November 6).

- University of Missouri-St. Louis. (n.d.). Grignard Reaction.

- Carl ROTH. (n.d.).

- Orica. (2022, September 9).

- LabXchange. (2024, January 23).

- Grokipedia. (2025).

- University of California, Irvine. (n.d.).

- University of Calgary. (n.d.).

- Wikipedia. (n.d.).

- BenchChem. (2025).

- Name Reactions in Organic Synthesis. (n.d.). Wohl-Ziegler Reaction.

- Carl ROTH. (n.d.).

- Name Reactions in Organic Synthesis. (n.d.). Grignard Reaction.

- Fisher Scientific. (2010, November 19).

- DC Fine Chemicals. (2024, November 4).

- Chegg. (2021, February 26). interpret the 1H NMR and 13C NMR of the compound 2-bromo-2-phenyl-acetic acid.

- University of Wisconsin-Madison. (n.d.). 25. The Grignard Reaction.

- Merck Millipore. (n.d.).

- Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction.

- Organic Chemistry Portal. (n.d.). Grignard Reaction.

- Professor Dave Explains. (2020, January 10).

- BenchChem. (2025). An In-depth Technical Guide to 2-Bromo-6-chlorotoluene.

- BenchChem. (2025).

- PubChem. (n.d.). 2-(2-((2-Bromo-6-chlorophenyl)amino)phenyl)acetic acid.

- International Journal of Pharmaceutical Sciences and Research. (n.d.).

- Royal Society of Chemistry. (2013).

- Boron Molecular. (n.d.). (2-((2-Bromo-6-chlorophenyl)amino)phenyl)acetic acid.

- NPTEL. (n.d.). Reactions with Miscellaneous Reagents.

- ChemicalBook. (n.d.). Bromobenzyl cyanide synthesis.

- SIELC Technologies. (n.d.). Separation of Bromoacetic acid on Newcrom R1 HPLC column.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 3. Wohl-Ziegler Reaction (Chapter 118) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. archive.nptel.ac.in [archive.nptel.ac.in]

- 5. Bromobenzyl cyanide synthesis - chemicalbook [chemicalbook.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Revision Notes - Hydrolysis of Nitriles to Produce Carboxylic Acids | Genetic technology | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]

- 8. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 9. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 10. LabXchange [labxchange.org]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. youtube.com [youtube.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. rsc.org [rsc.org]

- 15. Separation of Bromoacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 16. organic-synthesis.com [organic-synthesis.com]

- 17. organic-chemistry.org [organic-chemistry.org]

- 18. Page loading... [guidechem.com]

- 19. tcichemicals.com [tcichemicals.com]

- 20. fiveable.me [fiveable.me]

- 21. assets.thermofisher.cn [assets.thermofisher.cn]

- 22. fishersci.com [fishersci.com]

- 23. datasheets.scbt.com [datasheets.scbt.com]

- 24. rsc.org [rsc.org]

- 25. d.web.umkc.edu [d.web.umkc.edu]

- 26. Organic Syntheses Procedure [orgsyn.org]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. Grignard Reaction (Chapter 56) - Name Reactions in Organic Synthesis [cambridge.org]

- 29. web.mnstate.edu [web.mnstate.edu]

- 30. community.wvu.edu [community.wvu.edu]

- 31. pdf.benchchem.com [pdf.benchchem.com]

- 32. sphinxsai.com [sphinxsai.com]

Application Note: Orthogonal Cross-Coupling Strategies for 2-(2-Bromo-6-chlorophenyl)acetic acid in Pharmaceutical Synthesis

Introduction & Pharmacophore Relevance

2-(2-Bromo-6-chlorophenyl)acetic acid (CAS: 37777-77-8) is a highly versatile, bifunctional building block widely utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs)—such as diclofenac and lumiracoxib analogs—and targeted kinase inhibitors[1],[2]. The molecule features an acidic alpha-carbon, a carboxylic acid moiety, and a di-halogenated phenyl ring. The true synthetic value of this intermediate lies in the orthogonal reactivity of its two halogens (bromine and chlorine) during transition-metal-catalyzed cross-coupling reactions[3].

By exploiting the differential bond dissociation energies of the carbon-halogen bonds, chemists can perform highly regioselective transformations, building complex di-ortho substituted aromatic architectures that are notoriously difficult to synthesize via traditional electrophilic aromatic substitution.

Mechanistic Insights: Causality in Experimental Design

To successfully utilize this intermediate in a self-validating synthetic system, researchers must navigate two primary mechanistic challenges:

-

Regioselective Oxidative Addition (C-Br vs. C-Cl): In palladium-catalyzed cross-couplings like the Buchwald-Hartwig amination, the active Pd(0) species must insert into a carbon-halogen bond. The bond dissociation energy of a typical aryl C-Br bond (~68 kcal/mol) is significantly lower than that of an aryl C-Cl bond (~81 kcal/mol). Consequently, Pd(0) undergoes oxidative addition at the 2-bromo position at a vastly accelerated rate compared to the 6-chloro position[4]. This allows researchers to selectively couple amines at the 2-position while leaving the 6-chloro group intact for steric bulk (crucial for the twisted active conformation of NSAIDs) or subsequent late-stage functionalization[5].

-

Carboxylic Acid Interference: Free carboxylic acids are fundamentally incompatible with the strong bases (e.g., sodium tert-butoxide) required to deprotonate the coordinated amine during the catalytic cycle[4]. Furthermore, free carboxylate salts can coordinate to the palladium center, poisoning the catalyst and halting the reaction. Therefore, a robust protocol mandates the transient protection (esterification) of the acetic acid moiety prior to any cross-coupling workflow.

Experimental Workflows and Protocols

Fig 1: Synthetic workflow leveraging orthogonal reactivity and transient protection.

Protocol A: Esterification (Protection of the Acetic Acid)

Objective: Convert 2-(2-Bromo-6-chlorophenyl)acetic acid to its methyl ester to prevent catalyst poisoning and base neutralization during downstream coupling.

-

Setup: In an oven-dried 100 mL round-bottom flask, dissolve 10.0 mmol of 2-(2-Bromo-6-chlorophenyl)acetic acid[1] in 50 mL of anhydrous methanol.

-

Catalysis: Add 1.0 mL of concentrated sulfuric acid (H₂SO₄) dropwise at 0 °C under vigorous magnetic stirring.

-

Reaction: Attach a reflux condenser and heat the mixture to 65 °C for 4 hours. Monitor the reaction via TLC (Hexanes/EtOAc 4:1) until the starting material (R_f ~ 0.2) is fully consumed and converted to the ester (R_f ~ 0.7).

-

Workup: Cool to room temperature, concentrate under reduced pressure to remove excess methanol, and partition the residue between ethyl acetate (50 mL) and saturated aqueous NaHCO₃ (50 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to afford methyl 2-(2-bromo-6-chlorophenyl)acetate as a pale yellow oil.

Protocol B: Regioselective Buchwald-Hartwig Amination

Objective: Form a C-N bond exclusively at the 2-position using a primary aniline derivative. Mechanistic Note: We utilize Pd₂(dba)₃ as the precatalyst and XPhos as the bulky, electron-rich ligand. XPhos facilitates rapid reductive elimination and prevents the formation of off-target bis-arylation products, ensuring the C-Cl bond remains untouched[4],[5].

-

Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with methyl 2-(2-bromo-6-chlorophenyl)acetate (5.0 mmol), the desired aniline derivative (6.0 mmol, 1.2 equiv), Pd₂(dba)₃ (0.05 mmol, 1 mol% Pd), XPhos (0.12 mmol, 2.4 mol%), and Cs₂CO₃ (7.5 mmol, 1.5 equiv).

-

Note on Base: Cs₂CO₃ is preferred over NaOtBu when base-sensitive functional groups are present on the aniline[4].

-

-

Solvent Addition: Add 15 mL of anhydrous, degassed 1,4-dioxane. Seal the tube and remove it from the glovebox.

-

Heating: Stir the mixture at 100 °C in an oil bath for 12 hours. The solution typically transitions from dark purple (Pd₂(dba)₃) to a deep red/brown, visually validating the formation of the active catalytic species.

-

Purification: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts. Concentrate and purify via flash column chromatography to yield the methyl 2-(2-arylamino-6-chlorophenyl)acetate.

Fig 2: Catalytic cycle of the Buchwald-Hartwig amination highlighting C-Br selectivity.

Protocol C: Saponification (Deprotection to API)

Objective: Hydrolyze the methyl ester to reveal the active phenylacetic acid pharmacophore.

-

Reaction: Dissolve the coupled ester (3.0 mmol) in a 3:1 mixture of THF/H₂O (20 mL). Add LiOH·H₂O (9.0 mmol, 3.0 equiv).

-

Stirring: Stir at room temperature for 16 hours.

-

Workup: Evaporate the THF under reduced pressure. Acidify the aqueous layer with 1M HCl to pH ~3 (monitor via pH paper). Extract the precipitating product with dichloromethane (3 x 20 mL). Dry and concentrate to yield the final di-ortho substituted phenylacetic acid API.

Quantitative Data: Optimization of Amination Conditions

The following table summarizes the optimization of the regioselective C-N coupling step, highlighting the causality of ligand and base selection on the final yield and C-Br vs. C-Cl selectivity.